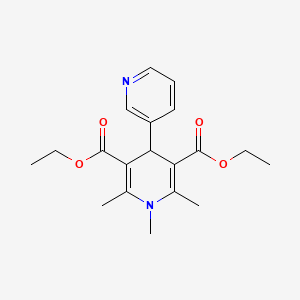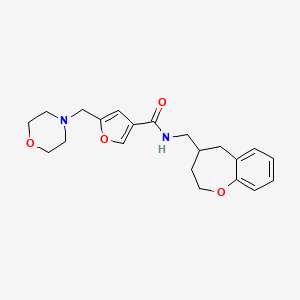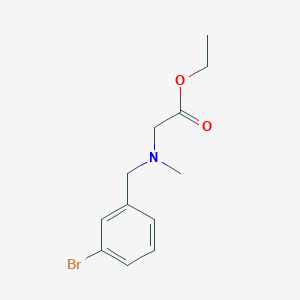
diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate and its derivatives often involves complex chemical processes, including palladium-catalyzed coupling reactions and flow chemistry methods. For example, the flow-chemistry-enabled synthesis of 5-diethylboryl-2,3'-bipyridine, a compound structurally related to diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate, demonstrates the use of flow microreactor techniques for synthesizing compounds that are challenging to produce using conventional batch methods (Wakabayashi et al., 2022).
Molecular Structure Analysis
The molecular structure of diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate and related compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction. These studies reveal intricate details about the compound's molecular geometry, confirming its complex structure and providing insights into its potential chemical reactivity and physical properties.
Chemical Reactions and Properties
Diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate undergoes various chemical reactions, reflecting its versatile chemical properties. For instance, the bromination of related compounds, such as diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been extensively studied, revealing insights into the reaction mechanisms and the structure of the resulting brominated products (Petrova et al., 2014).
Propiedades
IUPAC Name |
diethyl 1,2,6-trimethyl-4-pyridin-3-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-9-8-10-20-11-14/h8-11,17H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIOKRWTZDBPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CN=CC=C2)C(=O)OCC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1',2',6'-trimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dichlorophenyl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5678132.png)
![2-(2,4-dichlorophenoxy)-N-[(3S*,4S*)-4-ethoxy-1-methyl-3-pyrrolidinyl]acetamide](/img/structure/B5678153.png)





![1-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5678185.png)

![9-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678195.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)
![ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate](/img/structure/B5678209.png)
![(1S*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5678224.png)
![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5678229.png)